1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple rings, including pyridine and indole structures, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine precursors, followed by their fusion through a series of condensation and cyclization reactions. Key reagents often include chlorinated aromatic compounds, piperazine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Pyrido(3,4-b)indole derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Chlorophenyl compounds: Aromatic compounds with chlorine substituents.
Uniqueness: 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-(3-pyridinyl)- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its multi-ring system and specific substituents make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
119464-25-4 |
---|---|
Molecular Formula |
C29H32ClN5 |
Molecular Weight |
486.0 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C29H32ClN5/c30-23-7-3-8-24(20-23)34-18-16-33(17-19-34)13-5-14-35-15-11-26-25-9-1-2-10-27(25)32-28(26)29(35)22-6-4-12-31-21-22/h1-4,6-10,12,20-21,29,32H,5,11,13-19H2 |
InChI Key |
SWRGZBWFGHMEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)CCCN5CCN(CC5)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.